![molecular formula C20H23NO5 B268551 2-(2-methoxyphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B268551.png)
2-(2-methoxyphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-methoxyphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a critical enzyme in the B-cell receptor signaling pathway, which plays a crucial role in the development and progression of B-cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various B-cell malignancies.
Wirkmechanismus
2-(2-methoxyphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide irreversibly binds to the active site of BTK, inhibiting its kinase activity and downstream signaling pathways. This results in decreased proliferation and survival of malignant B-cells, as well as decreased production of cytokines and chemokines that promote tumor growth and survival.
Biochemical and Physiological Effects:
2-(2-methoxyphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide has been shown to have a potent and selective inhibitory effect on BTK activity, with minimal off-target effects on other kinases. This selectivity is important in minimizing potential toxicities and side effects associated with non-specific kinase inhibition. 2-(2-methoxyphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide has also been shown to inhibit BTK activity in primary CLL and NHL cells, indicating its potential efficacy in patient populations.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2-methoxyphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide has several advantages for use in laboratory experiments, including its potency, selectivity, and ability to inhibit BTK activity in primary cells. However, limitations include potential off-target effects at high concentrations and the need for further optimization to improve pharmacokinetic properties for clinical use.
Zukünftige Richtungen
For 2-(2-methoxyphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide research include the evaluation of its efficacy in combination with other targeted therapies and chemotherapy agents, as well as the exploration of its potential in other B-cell malignancies. Additionally, further optimization of pharmacokinetic properties and identification of potential biomarkers for patient selection may enhance its clinical utility.
Synthesemethoden
The synthesis of 2-(2-methoxyphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide involves several steps, including the reaction of 2-hydroxy-4-methoxybenzaldehyde with 2-chloroethylamine hydrochloride to form 2-(2-methoxyphenoxy)ethylamine. The resulting compound is then reacted with 2-(tetrahydro-2-furanylmethoxy)phenylacetic acid to produce the final product, 2-(2-methoxyphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide.
Wissenschaftliche Forschungsanwendungen
2-(2-methoxyphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma (NHL). In these studies, 2-(2-methoxyphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide has been shown to inhibit BTK activity and downstream signaling pathways, resulting in decreased proliferation and survival of malignant B-cells. 2-(2-methoxyphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide has also demonstrated synergy with other targeted therapies and chemotherapy agents, further enhancing its potential as a therapeutic agent.
Eigenschaften
Produktname |
2-(2-methoxyphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide |
---|---|
Molekularformel |
C20H23NO5 |
Molekulargewicht |
357.4 g/mol |
IUPAC-Name |
2-(2-methoxyphenoxy)-N-[2-(oxolan-2-ylmethoxy)phenyl]acetamide |
InChI |
InChI=1S/C20H23NO5/c1-23-18-10-4-5-11-19(18)26-14-20(22)21-16-8-2-3-9-17(16)25-13-15-7-6-12-24-15/h2-5,8-11,15H,6-7,12-14H2,1H3,(H,21,22) |
InChI-Schlüssel |
AWKPWUYQKIABDX-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1OCC(=O)NC2=CC=CC=C2OCC3CCCO3 |
Kanonische SMILES |
COC1=CC=CC=C1OCC(=O)NC2=CC=CC=C2OCC3CCCO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.